URB754 Lacks True MAGL Inhibitory Activity in Native Brain Preparations vs. JZL184
While initial reports suggested URB754 as a potent MAGL inhibitor (IC50 = 200 nM on recombinant enzyme), it fails to inhibit 2-AG hydrolysis in native rat brain preparations. In a direct comparison, the validated MAGL inhibitor JZL184 exhibits robust inhibition of 2-AG hydrolysis in brain membranes with an IC50 of 8 nM [1], and displays >300-fold selectivity for MAGL over FAAH . In contrast, URB754 was ineffective in blocking 2-AG hydrolysis in rat brain preparations, demonstrating no functional MAGL inhibition in a physiologically relevant system [2].
| Evidence Dimension | Inhibition of 2-AG hydrolysis in rat brain membranes |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | JZL184: IC50 = 8 nM |
| Quantified Difference | JZL184 is active, URB754 is inactive. |
| Conditions | Rat brain membrane preparations, 2-AG hydrolysis assay. |
Why This Matters
Researchers seeking to inhibit MAGL in brain tissue must avoid URB754 and instead use validated tools like JZL184 to ensure target engagement and reliable results.
- [1] Long JZ, Li W, Booker L, Burston JJ, Kinsey SG, Schlosburg JE, Pavón FJ, Serrano AM, Selley DE, Parsons LH, Lichtman AH, Cravatt BF. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nat Chem Biol. 2009 Jan;5(1):37-44. doi: 10.1038/nchembio.129. PMID: 19029917. View Source
- [2] Saario SM, Palomäki V, Lehtonen M, Nevalainen T, Järvinen T, Laitinen JT. URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain. Chem Biol. 2006 Aug;13(8):811-4. doi: 10.1016/j.chembiol.2006.07.008. PMID: 16931330. View Source
